4-Benzylmorpholine-3,5-dione
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Overview
Description
4-Benzylmorpholine-3,5-dione is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol This compound is characterized by a morpholine ring substituted with a benzyl group at the 4-position and two keto groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylmorpholine-3,5-dione typically involves the reaction of morpholine with benzyl chloride under basic conditions to introduce the benzyl group at the 4-position. This is followed by oxidation reactions to introduce the keto groups at the 3 and 5 positions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield, reduce production costs, and ensure consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylmorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion of keto groups to hydroxyl groups.
Substitution: Replacement of the benzyl group or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
4-Benzylmorpholine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Benzylmorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.
Indole derivatives: Known for their diverse biological activities and structural similarities
Uniqueness: 4-Benzylmorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of both a morpholine ring and a benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-benzylmorpholine-3,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-7-15-8-11(14)12(10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
ODSXNMYZUULGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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